

# 3,3'-Azanediylpropionic acid-d8 CAS number and structure

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## Compound of Interest

Compound Name: 3,3'-Azanediylpropionic acid-d8

Cat. No.: B15140915

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## Technical Guide: 3,3'-Azanediylpropionic acid-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of **3,3'-Azanediylpropionic acid-d8**, focusing on its chemical identity, structure, and computed properties. The information is intended to support researchers and scientists in understanding the fundamental characteristics of this isotopically labeled compound.

## Chemical Identity and Structure

CAS Number: 1219803-81-2[1]

**3,3'-Azanediylpropionic acid-d8** is the deuterated form of 3,3'-Azanediylpropionic acid, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use in various research applications, particularly in mass spectrometry-based studies.

The structural details of the compound are as follows:

- Molecular Formula:  $C_6H_3D_8NO_4$ [1]
- IUPAC Name: 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropionic acid[1]

- InChI: InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2[1]
- InChIKey: TXPKUUXHNFRBPS-SVYQBANQSA-N[1]
- SMILES: [2H]C([2H])(C(=O)O)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C(=O)O[1]

## Physicochemical Data

A summary of the computed physicochemical properties of **3,3'-Azanediyl dipropionic acid-d8** is presented in the table below. These properties are computationally derived and provide valuable insights for experimental design.

Property	Value	Source
Molecular Weight	169.20 g/mol	PubChem
Exact Mass	169.11902180 Da	PubChem[1]
Topological Polar Surface Area	86.6 Å <sup>2</sup>	PubChem
Heavy Atom Count	11	PubChem
Complexity	130	PubChem

## Experimental Protocols and Applications

Currently, there is a lack of publicly available, detailed experimental protocols or established signaling pathways specifically involving **3,3'-Azanediyl dipropionic acid-d8**. As a deuterated analog, its primary application is likely as an internal standard in quantitative mass spectrometry (LC-MS or GC-MS) for the accurate measurement of its non-deuterated counterpart, 3,3'-Azanediyl dipropionic acid. The deuterium labeling provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining similar chemical and chromatographic behavior.

## Chemical Identifier Visualization

The following diagram illustrates the key chemical identifiers for **3,3'-Azanediyl dipropionic acid-d8**, providing a clear visual representation of its structural and chemical identity.

## Chemical Identifiers for 3,3'-Azanediylpropionic acid-d8

3,3'-Azanediylpropionic acid-d8

CAS: 1219803-81-2

Identifiers

Molecular Formula	IUPAC Name	InChIKey
C <sub>6</sub> H <sub>5</sub> D <sub>8</sub> NO <sub>4</sub>	3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropionic acid	TXPKUUXHNFRBPS-SVYQBANQSA-N

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## Chemical Identifiers of the Compound

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## References

- 1. 3,3'-Azanediylpropionic acid-d8 | C<sub>6</sub>H<sub>11</sub>NO<sub>4</sub> | CID 131869362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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